molecular formula C13H15N3O B14462398 6-tert-Butyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine CAS No. 66522-17-6

6-tert-Butyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine

Cat. No.: B14462398
CAS No.: 66522-17-6
M. Wt: 229.28 g/mol
InChI Key: KPHMKOOERWWENQ-UHFFFAOYSA-N
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Description

6-tert-Butyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a phenyl group, and a keto group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a suitable diketone or ketoester in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-tert-Butyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1-piperazinecarboxylate
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-3-pyridinyl)-1-piperazinecarboxylate

Uniqueness

6-tert-Butyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine is unique due to its specific structural features, such as the presence of a tert-butyl group and a phenyl group attached to the triazine ring.

Properties

CAS No.

66522-17-6

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

6-tert-butyl-4-oxido-3-phenyl-1,2,4-triazin-4-ium

InChI

InChI=1S/C13H15N3O/c1-13(2,3)11-9-16(17)12(15-14-11)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

KPHMKOOERWWENQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C[N+](=C(N=N1)C2=CC=CC=C2)[O-]

Origin of Product

United States

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